Cyclohexanamine, 4-(1-iminoethyl)-

Catalog No.
S14346705
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanamine, 4-(1-iminoethyl)-

Product Name

Cyclohexanamine, 4-(1-iminoethyl)-

IUPAC Name

4-ethanimidoylcyclohexan-1-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-6(9)7-2-4-8(10)5-3-7/h7-9H,2-5,10H2,1H3

InChI Key

JAHRPDMIKPTMBO-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C1CCC(CC1)N

Cyclohexanamine, 4-(1-iminoethyl)-, also known as 4-(1-iminoethyl)cyclohexanamine, is an organic compound that belongs to the class of aliphatic amines. This compound features a cyclohexane ring substituted with an amine group and an iminoethyl functional group. The presence of both the cyclohexyl structure and the imino group contributes to its unique chemical properties. Cyclohexanamine derivatives are often explored for their potential biological activities and applications in synthetic chemistry.

Typical of amines and imines. Key reactions include:

  • Mannich Reaction: This three-component reaction involves the condensation of an amine with formaldehyde and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Cyclohexanamine can act as a nucleophile in this reaction, allowing for the synthesis of more complex structures .
  • Aza-Michael Addition: This reaction involves the addition of an amine to an electron-deficient alkene. Cyclohexanamine can react with compounds like maleates or acrylates to form new C–N bonds .
  • Imine Formation: Cyclohexanamine can react with aldehydes or ketones to form imines, which can subsequently undergo hydrolysis or further reactions .

Cyclohexanamine derivatives have been studied for various biological activities. Some notable aspects include:

  • Neuroprotective Effects: Certain derivatives have shown potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .
  • Antimicrobial Properties: Compounds derived from cyclohexanamine have exhibited antimicrobial activity against several bacterial strains, suggesting potential applications in pharmaceuticals .
  • Pharmacological

The synthesis of cyclohexanamine, 4-(1-iminoethyl)- can be achieved through several methods:

  • Hydrogenation of Aniline: One common method involves the complete hydrogenation of aniline using cobalt or nickel catalysts, leading to cyclohexylamine, which can then be further modified to introduce the iminoethyl group .
  • Alkylation Reactions: Another approach involves the alkylation of ammonia with cyclohexanol or other suitable alkylating agents to yield cyclohexanamine derivatives .
  • Mannich Reaction: As previously mentioned, this method allows for the incorporation of the iminoethyl group through a reaction involving formaldehyde and appropriate carbonyl compounds .

Cyclohexanamine, 4-(1-iminoethyl)- has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various drugs due to its biological activity and ability to form complex structures .
  • Corrosion Inhibitors: Cyclohexylamine is utilized as a corrosion inhibitor in industrial applications due to its basicity and ability to form protective films on metal surfaces .
  • Vulcanization Accelerators: The compound is also used in the production of sulfenamide-based reagents that act as accelerators in rubber vulcanization processes .

Research into interaction studies involving cyclohexanamine focuses on its reactivity with various substrates:

  • Reactivity with Carbon Dioxide: Cyclohexanamines react with carbon dioxide to form carbamic acids, which are highly reactive and can lead to further transformations .
  • Complex Formation: Studies have shown that cyclohexanamines can form complexes with transition metals, enhancing their catalytic properties in organic reactions .

Several compounds share structural similarities with cyclohexanamine, 4-(1-iminoethyl)-. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
CyclohexylamineAliphatic amineBasicity; used as an intermediate in drug synthesis
4-MethylcyclohexylamineSubstituted amineMethyl substitution affects solubility and reactivity
BenzylamineAromatic amineAromatic character alters reactivity compared to aliphatic amines
N,N-DimethylcyclohexylamineTertiary amineGreater steric hindrance; different reactivity profile

Cyclohexanamine, 4-(1-iminoethyl)- is unique due to its specific substitution pattern and ability to undergo diverse reactions while exhibiting notable biological activities. Its applications in pharmaceuticals and industrial processes further distinguish it from similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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